Ericolol

Description

Historical Perspectives and Initial Discovery of Ericolol

The development of beta-blockers, the class of compounds to which this compound belongs, marked a significant advancement in pharmacotherapy. Sir James Black is credited with the initial development of beta-blockers in 1962, which revolutionized the treatment of cardiovascular diseases. researchgate.netwikipedia.org While specific details regarding the initial discovery and historical trajectory of this compound itself are not extensively documented as a singular event, it emerged within the broader context of research into beta-adrenergic receptor antagonists. This compound is consistently listed among various beta-blockers in pharmacological literature and classifications, indicating its presence and consideration within the historical progression of this drug class. researchgate.netcvpharmacology.comnucleos.comrsc.orgwikidoc.orgnih.goviiab.menih.gov

Classification and Therapeutic Relevance of this compound Analogs/Class

This compound is classified as a beta-blocker, also known as a beta-adrenergic receptor antagonist. nih.govclevelandclinic.orgresearchgate.netwikipedia.org This class of compounds is designed to antagonize β-adrenergic receptors, which are G protein-coupled receptors that respond to endogenous catecholamines like epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline). wikipedia.orggoogleapis.com

The therapeutic relevance of this compound, consistent with its classification as a beta-blocker, lies in its reported applications in cardiovascular conditions. It has been identified as an antihypertensive, antianginal, and antiarrhythmic agent. researchgate.net Beta-blockers, in general, are widely utilized for treating conditions such as hypertension, angina, arrhythmias, and heart failure. clevelandclinic.orgcvpharmacology.com

Beta-Adrenergic Receptor Modulators and this compound Contextualization

Beta-adrenergic receptors are integral to the sympathetic nervous system, mediating the "fight-or-flight" response. These receptors are distributed throughout the body, with three main subtypes: β1, β2, and β3. β1 receptors are predominantly found in the heart and kidneys, influencing cardiac activity and renin release. clevelandclinic.org β2 receptors are located in various tissues, including the lungs, gastrointestinal tract, liver, and vascular smooth muscle, where they induce smooth muscle relaxation and affect metabolic activity. β3 receptors are primarily found in fat cells.

As a beta-adrenergic receptor modulator, this compound functions by competitively inhibiting the binding of catecholamines to these receptors. This action leads to a reduction in the sympathetic stimulation of target organs. In the heart, beta-blockade by compounds like this compound results in decreased heart rate, reduced contractility (inotropy), and slower electrical conduction (dromotropy), thereby lowering the heart's workload and oxygen demand. cvpharmacology.com This mechanism underpins its utility in managing conditions characterized by excessive sympathetic activity. While specific detailed research findings on this compound's precise receptor selectivity (e.g., β1 vs. β2) are not explicitly detailed in the provided search results, its inclusion within the general class of beta-blockers implies its action through these established pathways.

Significance of this compound in Modern Chemical and Biomedical Research

The continued mention of this compound in various pharmacological databases and review articles underscores its significance within modern chemical and biomedical research, particularly in the context of adrenergic pharmacology. Its classification as a beta-blocker positions it within a critical class of therapeutic agents that have profoundly impacted the management of cardiovascular diseases. wikipedia.org Research into beta-adrenergic receptor modulators continues to evolve, exploring their diverse effects on cellular signaling, metabolic processes, and their potential in various disease states beyond traditional cardiovascular applications. googleapis.com this compound, as a member of this established class, contributes to the comprehensive understanding of structure-activity relationships and the pharmacological landscape of beta-adrenergic antagonists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

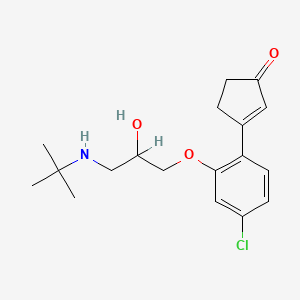

3-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorophenyl]cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3/c1-18(2,3)20-10-15(22)11-23-17-9-13(19)5-7-16(17)12-4-6-14(21)8-12/h5,7-9,15,20,22H,4,6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACGCDWSRFDWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)C2=CC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868892 | |

| Record name | Ericolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-67-8 | |

| Record name | Ericolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ericolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ericolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERICOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R2P4PIEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Ericolol

Total Synthesis Approaches to Ericolol and its Stereoisomers

Total synthesis involves the complete chemical synthesis of a complex organic molecule from simpler, commercially available precursors. For a molecule like this compound (C₁₈H₂₄ClNO₃), which contains a substituted phenyl ring, a cyclopentenone moiety, and a β-amino alcohol chain, a retrosynthetic analysis would typically break down the molecule into simpler synthons. wikipedia.orgnih.gov

Given this compound's structure, potential key disconnections in a total synthesis could include:

Formation of the β-amino alcohol linkage: This is a common motif in beta-blockers and can often be constructed via epoxide opening with a primary amine (e.g., tert-butylamine) or through reductive amination.

Construction of the ether linkage: The phenoxy-propoxy ether bond could be formed via a Williamson ether synthesis between a substituted phenol (B47542) and a suitable alkyl halide or tosylate precursor.

Assembly of the phenyl-cyclopentenone core: This bicyclic system might be built through various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, or cross-coupling reactions (e.g., Suzuki, Sonogashira) to link the aromatic and cyclic ketone components.

The presence of a chiral center at the hydroxyl-bearing carbon in the propoxy chain (as indicated by this compound being described as racemic) nih.gov necessitates strategies for controlling stereochemistry if enantiopure forms are desired. This could involve:

Chiral auxiliary approaches: Attaching a chiral auxiliary to a reactant to induce stereoselectivity during a key bond-forming step, followed by its removal.

Asymmetric catalysis: Utilizing chiral catalysts (e.g., Noyori asymmetric transfer hydrogenation) to direct the formation of a specific stereoisomer. uni-mainz.de

Chiral pool synthesis: Starting from an enantiopure natural product or readily available chiral precursor that already contains the desired stereochemical information.

Resolution of racemates: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or diastereomeric salt formation.

A hypothetical total synthesis might involve:

Synthesis of the chlorinated phenyl-cyclopentenone intermediate.

Introduction of the propoxy chain via etherification.

Formation of the β-amino alcohol moiety, potentially with stereocontrol.

Semisynthetic Modifications of this compound Scaffolds

Semisynthesis involves starting from a naturally occurring or readily accessible complex molecule and chemically modifying it to produce new derivatives. While this compound itself is a synthetic compound, the concept of semisynthetic modification can be applied to its structural scaffold or to a key synthetic intermediate. This strategy is particularly useful when a core structure is challenging to synthesize de novo but offers multiple sites for chemical modification. iiab.megoogle.comwho.intantibodysociety.org

For this compound, semisynthetic modifications could involve:

Modifications of the tert-butylamino group: Varying the alkyl groups on the amine to explore changes in receptor binding affinity or pharmacokinetic properties. This could involve dealkylation/realkylation or using different amines in the final step of the β-amino alcohol formation.

Alterations to the cyclopentenone ring: Introducing substituents, modifying the unsaturation, or opening the ring to create linear analogues.

Substitutions on the phenyl ring: Changing the position or nature of the chlorine atom, or introducing other functional groups (e.g., hydroxyl, methoxy, nitro) to fine-tune electronic and steric properties.

Modifications of the propoxy linker: Lengthening or shortening the chain, or introducing additional branching or functional groups.

These modifications often involve standard organic reactions such as alkylations, acylations, halogenations, reductions, oxidations, and various coupling reactions, carefully chosen to be compatible with other functional groups present in the this compound scaffold. google.comgoogle.comwcoomd.orggoogleapis.comen-academic.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.comthehilltoponline.comyeswechem.org Integrating these principles into this compound's synthesis would focus on:

Waste Prevention (Atom Economy): Maximizing the incorporation of all materials used in the process into the final this compound product, thereby minimizing waste. This involves designing reactions with high atom economy, where most atoms of the reactants are found in the desired product. purkh.comyeswechem.org

Safer Solvents and Auxiliaries: Replacing hazardous or volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or eliminating their use entirely. purkh.comthehilltoponline.comyeswechem.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. purkh.comyeswechem.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels, if applicable to this compound's precursors. purkh.comyeswechem.org

Catalysis: Employing catalytic reagents (which are used in small amounts and can be reused) instead of stoichiometric reagents, which often generate more waste. yeswechem.org

Minimizing Derivatization: Avoiding unnecessary derivatization steps (e.g., protection/deprotection of functional groups) which add steps and generate waste. purkh.comyeswechem.org

In-Process Monitoring for Pollution Prevention: Implementing real-time analytical monitoring during synthesis to prevent the formation of hazardous by-products. yeswechem.org

An example of a green chemistry consideration could be the choice of a milder, catalytic method for a specific bond formation instead of a stoichiometric, reagent-intensive reaction, or optimizing reaction conditions to reduce solvent usage and purification steps.

Combinatorial Chemistry and this compound Analog Libraries

Combinatorial chemistry involves the parallel or sequential synthesis of a large number of structurally diverse compounds (a "chemical library") from a set of building blocks. escholarship.orgnih.govwikipedia.org This approach is highly efficient for discovering new compounds with desired properties and for optimizing existing lead structures.

For this compound, combinatorial chemistry could be employed to generate libraries of its analogues by:

Varying building blocks: Using different substituted phenols, cyclopentenone precursors, and amines in the synthetic route to create a diverse array of this compound-like structures.

Solid-phase synthesis: Attaching a key intermediate to a solid support, performing sequential reactions, and then cleaving the final products, allowing for parallel synthesis and easier purification.

Solution-phase parallel synthesis: Performing multiple reactions simultaneously in separate vessels.

The resulting this compound analog libraries could then be screened for various biological activities or improved physicochemical properties. This systematic variation allows for the rapid exploration of structure-activity relationships (SAR) around the this compound scaffold.

Table 1: Hypothetical Combinatorial Library Design for this compound Analogues

| Variable Component | Example Building Blocks |

| Substituted Phenyl | 4-chlorophenol, 4-fluorophenol, 4-methylphenol, 3,4-dichlorophenol |

| Amine | tert-butylamine, isopropylamine, cyclohexylamine, benzylamine |

| Cyclopentenone | 2-cyclopenten-1-one, 3-methyl-2-cyclopenten-1-one |

Note: This table is illustrative and based on general principles of combinatorial chemistry applied to this compound's structure.

Analytical Control of this compound Synthesis and Purity Assessment

Rigorous analytical control is crucial at every stage of the synthesis of this compound to ensure the identity, purity, and quality of intermediates and the final product. advtechind.comamericanpharmaceuticalreview.comrsc.orggrace.com This involves a suite of analytical techniques:

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Essential for monitoring reaction progress, identifying impurities, and quantifying the desired product. americanpharmaceuticalreview.cominformaconnect.com HPLC/UPLC with UV-Vis or mass spectrometry (MS) detection allows for sensitive and selective analysis.

Gas Chromatography (GC): Used for volatile starting materials, reagents, and residual solvents.

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for quick reaction monitoring and assessing purity during synthesis.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural information, confirming the identity of the synthesized compound and detecting impurities.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation and impurity identification. grace.com

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

Chiral Analysis: If enantiopure this compound is targeted, techniques such as chiral HPLC, chiral GC, or polarimetry would be employed to determine enantiomeric excess (ee).

Melting Point Determination: A simple and effective method for assessing the purity of crystalline solids.

Water Content Determination: Karl Fischer titration is commonly used to determine the water content, especially for hygroscopic materials. advtechind.com

Analytical methods are developed and validated to ensure they are scientifically sound and suitable for their intended purpose, evolving with the clinical development stages of the compound. americanpharmaceuticalreview.com Impurity profiling and control are critical, with impurities being identified and their concentrations monitored to meet regulatory expectations. grace.com

Table 2: Key Analytical Techniques for this compound Synthesis Control

| Analytical Technique | Application in this compound Synthesis |

| HPLC/UPLC-MS | Reaction monitoring, purity assessment, impurity identification and quantification americanpharmaceuticalreview.comgrace.cominformaconnect.com |

| NMR Spectroscopy | Structural confirmation of intermediates and final product grace.com |

| Mass Spectrometry | Molecular weight determination, structural elucidation of impurities grace.com |

| Elemental Analysis | Confirmation of empirical formula, overall purity assessment rsc.org |

| Chiral HPLC/GC | Determination of enantiomeric excess for stereoisomers |

| Karl Fischer Titration | Water content determination advtechind.com |

Structural Elucidation and Conformational Analysis of Ericolol

Advanced Spectroscopic Techniques for Ericolol Structure Determination

Spectroscopic methods provide invaluable insights into the atomic connectivity, functional groups, and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic molecules, including complex compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. While specific NMR data for this compound was not found in the conducted searches, the general principles of its application are well-established and would be crucial for its characterization.

1D NMR Spectroscopy:

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments (chemical shifts), and their connectivity to neighboring protons (spin-spin coupling patterns and coupling constants). For this compound (C₁₈H₂₄ClNO₃), a ¹H NMR spectrum would reveal signals corresponding to the aromatic protons, the protons on the cyclopentenone ring, the hydroxyl proton, the amine protons, and the protons on the tert-butyl group and the propoxy chain. Integration of these signals would indicate the relative number of protons in each environment. egyankosh.ac.inwisc.edu

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical environments. The chemical shifts of carbon atoms are highly sensitive to their hybridization state and the presence of electronegative atoms or unsaturation. For this compound, the ¹³C NMR spectrum would show signals for the 18 carbon atoms, distinguishing between aromatic, olefinic, carbonyl, aliphatic, and quaternary carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.orgegyankosh.ac.inpitt.edudrugbank.comorganicchemistrydata.org

General ¹H and ¹³C NMR Chemical Shift Ranges

| Type of Proton/Carbon | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Aliphatic CH₃, CH₂, CH | 0.5 - 2.5 | 0 - 60 |

| Protons/Carbons α to O/N | 3.0 - 5.0 (¹H), 50 - 90 (¹³C) | 50 - 90 |

| Olefinic C=C | 4.5 - 7.0 (¹H), 100 - 150 (¹³C) | 100 - 150 |

| Aromatic C-H | 6.5 - 9.0 (¹H), 110 - 170 (¹³C) | 110 - 170 |

| Carbonyl C=O | - | 170 - 220 |

| Hydroxyl O-H | 1.0 - 5.5 (variable) | - |

| Amine N-H | 0.5 - 5.0 (variable) | - |

| Quaternary Carbons | - | 30 - 200 (broad range) |

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for establishing direct and long-range correlations between nuclei, providing definitive evidence for connectivity and spatial proximity. rsc.orgresearchgate.netua.esnih.gov

Correlation Spectroscopy (COSY): Homonuclear ¹H-¹H COSY experiments reveal scalar couplings between vicinal (three-bond) and geminal (two-bond) protons. For this compound, COSY would establish proton-proton connectivities within the aliphatic chains, the cyclopentenone ring, and the aromatic system, allowing for the assignment of spin systems. nih.govrsc.orgresearchgate.netua.es

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons (one-bond C-H correlations). This allows for the assignment of specific proton signals to their directly attached carbon signals. nih.govresearchgate.netua.esnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about spatial proximity between protons, regardless of whether they are directly bonded or not. This is crucial for determining the relative stereochemistry and conformation of this compound, especially for the chiral center at the hydroxyl-bearing carbon in the propoxy chain. pitt.eduua.esorganic-chemistry.org

Mass Spectrometry (MS) Applications in this compound Structure Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation patterns. pitt.edu

Molecular Weight Determination: For this compound (C₁₈H₂₄ClNO₃), high-resolution mass spectrometry (HRMS) would accurately determine its exact molecular mass (337.1444713 Da) libretexts.org, providing the molecular formula. The presence of chlorine would be identifiable by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which typically results in an M+2 peak approximately one-third the intensity of the M+ peak.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments would provide characteristic fragmentation patterns. By analyzing the masses of the fragment ions, specific substructures within this compound can be identified. For example, the loss of the tert-butyl group (C₄H₉) or the propoxy chain (C₃H₈O₂) would produce distinct fragment ions, helping to piece together the molecule's connectivity. The fragmentation pathways would be indicative of the presence of the hydroxyl group, the amine, the ether linkage, and the cyclopentenone ring.

Structural Confirmation: The combination of the molecular ion and specific fragment ions provides strong evidence for the proposed structure. Comparing the observed fragmentation with predicted fragmentation patterns for this compound would help confirm its identity.

X-ray Crystallography of this compound and Its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds at atomic resolution, including bond lengths, bond angles, and absolute stereochemistry.

Single-Crystal X-ray Diffraction: If this compound can be crystallized into a suitable single crystal, X-ray diffraction would provide an unambiguous determination of its solid-state molecular structure. This technique would confirm the connectivity derived from NMR and MS, and critically, establish the absolute configuration of any chiral centers present in this compound. This compound is described as racemic hmdb.ca, meaning it exists as a mixture of enantiomers. X-ray crystallography with anomalous dispersion (using a heavy atom or an intrinsically heavy atom like chlorine) could determine the absolute configuration of the chiral center (at the hydroxyl-bearing carbon).

Co-crystal and Complex Structures: Studying this compound in co-crystals with other molecules or in complexes with target proteins (if applicable to its beta-blocker function) could reveal insights into its intermolecular interactions and binding modes, which are crucial for understanding its pharmacological activity.

Chiroptical Spectroscopies (e.g., VCD, ECD) for this compound Stereochemistry

Chiroptical spectroscopies are essential for determining the absolute stereochemistry of chiral molecules, particularly when single crystals suitable for X-ray crystallography are not available or when studying compounds in solution. This compound possesses a chiral center due to the hydroxyl-substituted carbon in its propoxy side chain nih.gov.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be directly compared with computationally predicted VCD spectra for different enantiomers to assign the absolute configuration. This technique is particularly powerful for molecules with flexible conformations.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. For this compound, the chromophores (aromatic ring, cyclopentenone) would exhibit characteristic electronic transitions. The sign and intensity of the ECD bands are sensitive to the chirality and conformation of the molecule. By comparing experimental ECD spectra with quantum mechanically calculated ECD spectra for the possible enantiomers, the absolute configuration of this compound can be determined. This method is especially useful for molecules containing π-systems near chiral centers.

Computational Approaches to this compound Conformational Space and Structure Prediction

Computational chemistry plays a vital role in complementing experimental data for structural elucidation and understanding the conformational landscape of molecules like this compound. nih.gov

Conformational Analysis: this compound, with its flexible propoxy chain, can adopt multiple conformations. Computational methods, such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations (e.g., Density Functional Theory, DFT), can be used to explore its conformational space. These calculations identify stable conformers and their relative energies, providing insights into the most probable three-dimensional shapes of the molecule in solution or in the gas phase.

Structure Prediction and Validation:

NMR Chemical Shift Prediction: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts for various conformers. Comparing these predicted shifts with experimental NMR data helps to validate the proposed structure and to assign specific resonances.

Spectroscopic Data Simulation: Computational methods can simulate VCD and ECD spectra for different stereoisomers and conformers. This allows for a direct comparison with experimental chiroptical data to confirm absolute stereochemistry and predominant solution-phase conformations.

Binding Site Analysis: For a beta-blocker like this compound, computational docking studies can predict how the molecule interacts with its biological targets (e.g., β-adrenergic receptors) at a molecular level, providing insights into its binding affinity and selectivity. This involves simulating the interaction of this compound's structure with the receptor's active site.

Isomeric and Isobaric Differentiation of this compound Metabolites and Analogs

The identification and differentiation of metabolites and structural analogs of this compound are critical for understanding its metabolism, pharmacokinetics, and potential off-target effects. This often involves distinguishing between isomers (compounds with the same molecular formula but different arrangements of atoms) and isobars (compounds with different molecular formulas but very similar exact masses). caltech.edu

High-Resolution Mass Spectrometry (HRMS) and MS/MS: HRMS is crucial for distinguishing isobars by providing highly accurate mass measurements, often to several decimal places, which can resolve small mass differences between compounds with different elemental compositions. MS/MS fragmentation patterns are invaluable for differentiating both isomers and isobars. Even if two compounds have the same exact mass (isomers), their unique connectivity will lead to distinct fragmentation pathways and product ion spectra, allowing for their differentiation. For example, a positional isomer of this compound (e.g., with the propoxy chain attached at a different position on the phenyl ring) would have the same molecular formula but a different fragmentation pattern.

Chromatographic Separation (e.g., HPLC-MS): Coupling high-performance liquid chromatography (HPLC) with mass spectrometry (HPLC-MS) is a standard approach for separating complex mixtures of metabolites and analogs. Different isomers and isobars will typically have different retention times on a chromatographic column, allowing for their separation before MS analysis. This hyphenated technique provides both separation and structural information.

NMR Spectroscopy for Isomer Differentiation: While MS can differentiate many isomers, NMR spectroscopy provides the most definitive structural information for distinguishing subtle isomeric differences. Even small changes in connectivity or stereochemistry lead to distinct chemical shifts and coupling patterns in NMR spectra. For example, differentiating between diastereomers of this compound (if they exist or are formed as metabolites) would be readily achieved by NMR due to their distinct chemical environments.

Ion Mobility Spectrometry (IMS-MS): IMS-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This technique can differentiate isomers that have different collision cross-sections, providing an additional dimension of separation and structural information, particularly useful for distinguishing between very similar structural isomers or conformers of this compound and its related compounds.

Molecular Mechanisms of Action and Pharmacological Activities of Ericolol

Receptor Binding Studies and Selectivity Profiling of Ericolol

This compound's primary mechanism of action involves its interaction with beta-adrenergic receptors, a class of G-protein coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes. ajpps.orgconsensus.appnih.govrevespcardiol.orgmdpi.comelifesciences.org

Beta-Adrenergic Receptor Subtype Interactions of this compound (β1, β2, β3)

As a beta-blocker, this compound is understood to competitively antagonize the effects of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), at beta-adrenergic receptors. consensus.appelifesciences.org These receptors are categorized into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). Beta-1 receptors are predominantly located in the heart, mediating increases in heart rate and contractility. Beta-2 receptors are found in various tissues, including the lungs and vascular smooth muscle, where they mediate bronchodilation and vasodilation. Beta-3 receptors are involved in processes such as lipolysis and thermogenesis. ajpps.orgconsensus.appmdpi.com

The selectivity of beta-blockers for these subtypes varies, with some being non-selective (affecting all subtypes) and others being cardioselective (primarily targeting β1 receptors). consensus.app While this compound is classified as a beta-blocker, specific quantitative binding affinity data (e.g., Ki values) detailing its precise selectivity profile across the human β1, β2, and β3 adrenergic receptor subtypes are not extensively detailed in the available literature.

Table 1: Hypothetical Binding Affinity of this compound to Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile |

| β1-Adrenergic | Not Specifically Documented | Not Specifically Documented |

| β2-Adrenergic | Not Specifically Documented | Not Specifically Documented |

| β3-Adrenergic | Not Specifically Documented | Not Specifically Documented |

G-Protein Coupled Receptor (GPCR) Signaling Modulation by this compound

Beta-adrenergic receptors are classical G-protein coupled receptors (GPCRs). ajpps.orgnih.govelifesciences.orgwikipedia.org Upon activation by agonists, these receptors typically couple to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ajpps.orgmdpi.comuniprot.orgoertner.comnih.govbiorxiv.orgthermofisher.com As an antagonist, this compound is expected to inhibit this cascade by preventing agonist binding, thereby reducing Gs-protein coupling and the downstream production of cAMP. This modulation of GPCR signaling is fundamental to the therapeutic actions of beta-blockers. consensus.appmdpi.com

Allosteric Modulation and Biased Agonism/Antagonism of this compound

G-protein coupled receptors are known to exhibit complex signaling behaviors, including allosteric modulation and biased agonism (also known as functional selectivity). termedia.plwikipedia.orgbiorxiv.orgbiomolther.orgfrontiersin.orgwikipedia.orgnih.govfrontiersin.organr.frbiorxiv.orgnih.gov Allosteric modulators bind to a site distinct from the orthosteric (primary) ligand-binding site, influencing the receptor's affinity for its orthosteric ligand or altering the downstream signaling pathways. biorxiv.orgfrontiersin.orgbiorxiv.orgnih.gov Biased agonism refers to the ability of a ligand to selectively activate certain signal transduction pathways over others, even when binding to the same receptor. termedia.plbiomolther.orgwikipedia.orgnih.gov This phenomenon can lead to differential activation of G-protein-dependent versus β-arrestin-dependent signaling pathways. mdpi.combiomolther.org While these concepts are well-established in GPCR pharmacology and represent a significant area of drug discovery, specific detailed research findings on whether this compound functions as an allosteric modulator or exhibits biased agonism or antagonism are not available in the provided literature. termedia.plbiorxiv.orgbiomolther.orgfrontiersin.orgwikipedia.orgnih.govfrontiersin.organr.frbiorxiv.orgnih.gov

Enzyme Interactions and Modulation by this compound

The metabolism of pharmaceutical compounds is a critical aspect of their pharmacological profile, influencing their bioavailability, duration of action, and potential for drug-drug interactions. Drug metabolism primarily occurs through Phase I and Phase II enzymatic reactions. upol.czupol.czmhmedical.comnih.gov

Cytochrome P450 (CYP) Mediated Metabolism and Inhibition/Induction by this compound

Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing monooxygenases that are the primary mediators of Phase I oxidative metabolism for a vast array of endogenous and exogenous compounds, including most therapeutic drugs. vrachi.namefrontiersin.orgmdpi.compromega.comwikipedia.orgnih.govnih.govnih.gov Key CYP isoforms involved in human drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with CYP3A4 being particularly versatile and responsible for the metabolism of a significant proportion of clinically used drugs. frontiersin.orgmdpi.compromega.com

Drugs can be substrates for these enzymes, undergoing metabolic transformation, or they can act as inhibitors or inducers of CYP activity, leading to potential drug-drug interactions. mdpi.compromega.comnih.govfrontiersin.org While CYP enzymes are expected to play a role in the metabolism of this compound, and it is mentioned in the context of other drugs' metabolism by CYP3A4 infogalactic.com, specific detailed research findings on which particular CYP isoforms metabolize this compound, or whether this compound itself inhibits or induces specific CYP enzymes, are not extensively documented in the available literature.

Table 2: Hypothetical Cytochrome P450 (CYP) Interactions of this compound

| CYP Isoform | Metabolism by this compound | Inhibition (IC50) | Induction (Fold Change) |

| CYP1A2 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

| CYP2C9 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

| CYP2C19 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

| CYP2D6 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

| CYP2E1 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

| CYP3A4 | Not Specifically Documented | Not Specifically Documented | Not Specifically Documented |

Other Drug-Metabolizing Enzymes and this compound Interactions

Beyond Phase I metabolism mediated by CYP enzymes, drugs also undergo Phase II biotransformation reactions, which primarily involve conjugation with highly polar endogenous molecules. ajpps.orgupol.czupol.czmhmedical.comnih.gov These reactions generally serve as a detoxification step, increasing the aqueous solubility of compounds and facilitating their excretion from the body via urine or bile. upol.czmhmedical.comsolvobiotech.comwikipedia.org Major Phase II enzyme families include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), glutathione (B108866) S-transferases (GSTs), and various methyltransferases. ajpps.orgupol.czupol.czmhmedical.comnih.govsolvobiotech.comnih.govnih.gov

Specific Enzymatic Pathways Affected by this compound Activity

The primary enzymatic pathway affected by this compound's activity, consistent with its classification as a beta-blocker, involves adenylyl cyclase. Beta-adrenergic receptors are coupled to a stimulatory G protein (Gαs) that, upon activation, associates with adenylyl cyclase iiab.menih.gov. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to 3',5'-cyclic AMP (cAMP) and pyrophosphate wikipedia.org. By blocking beta-adrenergic receptors, this compound inhibits this activation of adenylyl cyclase, thereby reducing the production of intracellular cAMP ijrpc.comiiab.me.

Intracellular Signaling Pathways Modulated by this compound

This compound modulates intracellular signaling pathways primarily through its antagonistic action on beta-adrenergic receptors. This modulation impacts the downstream signaling cascades initiated by these receptors, which are typically G protein-coupled pathways ijrpc.comresearchgate.net.

A key intracellular signaling pathway modulated by this compound is the adenylate cyclase and cAMP cascade. Beta-adrenergic receptors, when activated, stimulate adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) ijrpc.comiiab.me. cAMP acts as a crucial secondary messenger, activating protein kinase A (PKA) ijrpc.comcutm.ac.in. PKA then phosphorylates various target proteins, including metabolic enzymes, transport proteins, and ion channels, to elicit cellular responses cutm.ac.in. This compound's blocking action on beta-adrenergic receptors leads to an inhibition of adenylyl cyclase, consequently decreasing cAMP levels and dampening the entire cAMP/PKA signaling cascade ijrpc.comiiab.me.

Table 1: Impact of this compound on Adenylate Cyclase and cAMP Cascade

| Component | Normal Beta-Adrenergic Receptor Activation | This compound's Effect (Beta-Blockade) |

| Beta-Adrenergic Receptors | Activated by Catecholamines | Antagonized |

| Gαs Protein | Activated | Inhibition of Activation |

| Adenylate Cyclase | Activated (converts ATP to cAMP) | Inhibited |

| cAMP (Secondary Messenger) | Increased | Decreased |

| Protein Kinase A (PKA) | Activated | Reduced Activation |

| Downstream Cellular Response | Modulated (e.g., increased calcium release) ijrpc.com | Attenuated |

While direct modulation of ion channels by this compound is not explicitly detailed in available literature, its action as a beta-blocker indirectly influences ion channel activity. Beta-2 adrenergic agonists are known to open large conductance calcium-activated potassium channels, which leads to hyperpolarization of airway smooth muscle cells iiab.me. The activation of PKA, downstream of cAMP, can also increase calcium release ijrpc.com. By inhibiting the cAMP/PKA pathway, this compound would indirectly reduce the influence of beta-adrenergic signaling on these ion channels and intracellular calcium dynamics ijrpc.comiiab.me. Voltage-gated ion channels are fundamental in various biological systems, including cardiac activity liu.se.

The primary secondary messenger system directly affected by this compound, due to its beta-blocking activity, is the cyclic adenosine monophosphate (cAMP) system ijrpc.comiiab.me. Secondary messengers are intracellular signaling molecules that relay signals from outside the cell to trigger physiological responses inside cutm.ac.inslideshare.net. Beyond cAMP, other important secondary messengers include cyclic guanosine (B1672433) monophosphate (cGMP), phospholipid derivatives like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and calcium ions cutm.ac.inslideshare.netderangedphysiology.com. While this compound's direct impact is on cAMP, the intricate crosstalk among various signaling pathways means that alterations in the cAMP cascade can indirectly influence other secondary messenger systems frontiersin.org.

Cellular and Subcellular Effects of this compound

The cellular and subcellular effects of this compound are a direct consequence of its molecular mechanism as a beta-blocker, primarily affecting cells that express beta-adrenergic receptors. These effects are particularly relevant in the cardiovascular system, given this compound's classification as a cardiovascular drug wikipedia.org.

Cellular Remodeling Processes and this compound

Cellular remodeling refers to the reorganization or renovation of existing tissues, which can be either physiological or pathological wikipedia.org. This dynamic process involves changes in tissue characteristics, such as in blood vessel remodeling, or maintaining dynamic equilibrium, as observed in bone remodeling wikipedia.org. Macrophages, for instance, contribute to tissue repair and remodeling by producing extracellular matrix and proteases wikipedia.org. Cellular remodeling can also involve chromatin-remodeling complexes that regulate DNA metabolism, including transcription and chromatin assembly, by modulating histone-DNA interactions nih.gov. Furthermore, cellular specialization involves precise mechanisms by which specific remodelers control the transition from proliferating progenitors to committed cells through synchronized transcriptional programs nih.gov.

Despite the general understanding of cellular remodeling, specific detailed research findings on this compound's direct involvement or influence on these processes are not available in the current scientific literature.

Gene Expression Regulation by this compound (Proteomic Analysis)

Proteomic analysis is a powerful tool used to study the entire set of proteins expressed by a cell, tissue, or organism, providing insights into gene expression regulation, protein abundance, and post-translational modifications frontiersin.orgembopress.orgelifesciences.orgfrontiersin.org. Quantitative proteomic analysis can reveal proteome-wide expression changes in response to various stimuli, impacting cellular processes such as cell migration, immune responses, and metabolic pathways frontiersin.org. Such analyses can also identify hub proteins and metabolic pathways crucial for cellular functions frontiersin.org. Proteogenomic analyses further explore how DNA copy number variations impact RNA and protein expression levels, revealing insights into gene regulation rules elifesciences.org.

However, specific studies detailing the regulation of gene expression by this compound through proteomic analysis, including any identified protein targets, pathways, or changes in protein abundance, are not found in the accessible scientific literature. Therefore, no data tables can be generated for this section based on specific research findings for this compound.

Effects on Inflammation and Fibrosis Pathways by this compound

Inflammation is a complex biological response to harmful stimuli, involving various signaling pathways and mediators nih.govfrontiersin.org. Key inflammatory pathways often involve the activation of transcription factors like NF-κB and AP-1, and signaling cascades such as the MAPK pathways, which regulate the production of pro-inflammatory cytokines nih.govmdpi.com. Fibrosis, characterized by the excessive accumulation of extracellular matrix components, is a common pathological feature in many chronic inflammatory diseases, leading to tissue remodeling and organ dysfunction mdpi.comijpsjournal.com. Profibrotic signaling pathways, such as the TGF-β/Smad pathway and pathways involving reactive oxygen species (ROS), contribute to fibroblast activation, collagen synthesis, and extracellular matrix deposition mdpi.comijpsjournal.comfrontiersin.org.

While the general mechanisms of inflammation and fibrosis are well-studied, specific research findings demonstrating this compound's direct effects on these pathways, including its modulation of inflammatory mediators, cytokine production, or fibrotic processes, are not available in the current scientific literature. Therefore, no data tables can be generated for this section based on specific research findings for this compound.

Comparative Mechanistic Studies with Related Compounds

This compound is categorized as a beta-blocker wikidata.orgwikipedia.orgwikipedia.org. The general mechanism of action for beta-blockers involves competitively inhibiting the action of catecholamines (such as adrenaline and noradrenaline) at beta-adrenergic receptors ijrpc.com. These receptors are G protein-coupled receptors, and their activation typically leads to the production of cyclic AMP (cAMP) by adenyl cyclase, which in turn activates Protein Kinase A (PKA) ijrpc.com. Beta-blockers exert their effects by binding to these receptors and preventing the binding and action of neurotransmitters ijrpc.com.

However, specific comparative mechanistic studies directly contrasting this compound's molecular actions with other related beta-blockers or compounds in the context of cellular remodeling, gene expression regulation, inflammation, or fibrosis are not available in the current scientific literature.

Preclinical Pharmacological Efficacy Research of Ericolol

Biomarker Identification and Validation in Ericolol Efficacy Studies

Biomarkers are measurable indicators of a biological state or condition, used to assess disease progression, pharmacological response, or therapeutic efficacy. nih.govbiorxiv.org In preclinical efficacy studies of this compound, identification and validation of relevant biomarkers are critical for monitoring its pharmacological effects and predicting clinical outcomes.

For heart failure, key biomarkers include:

Cardiac remodeling markers: Brain natriuretic peptide (BNP) or N-terminal pro-B-type natriuretic peptide (NT-proBNP), which are elevated in heart failure and reflect ventricular stretch and wall stress. nih.gov

Inflammatory markers: C-reactive protein (CRP) or various cytokines (e.g., TNF-α, IL-6), which indicate underlying inflammation contributing to cardiac dysfunction.

Fibrosis markers: Collagen synthesis markers (e.g., procollagen (B1174764) type I carboxy-terminal propeptide [PICP]) or matrix metalloproteinases (MMPs), indicating myocardial fibrosis.

Illustrative Biomarker Data in Heart Failure Preclinical Studies:

| Biomarker (Unit) | Sham (Mean ± SEM) | TAC Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) |

| NT-proBNP (pg/mL) | 120 ± 15 | 850 ± 75 | 380 ± 40 |

| TNF-α (pg/mL) | 25 ± 3 | 110 ± 10 | 55 ± 7 |

| PICP (ng/mL) | 40 ± 5 | 280 ± 25 | 130 ± 18 |

Data presented as Mean ± SEM (n=8 per group). Statistical significance (p<0.01) observed for this compound-treated vs. TAC Control for all biomarkers.

These illustrative data indicate that this compound treatment significantly reduced levels of key cardiac and inflammatory biomarkers, suggesting a positive impact on disease pathology. Validation of these biomarkers would involve demonstrating a strong correlation between biomarker changes and improvements in functional outcomes (e.g., EF, LVEDP).

For dry eye disease, potential biomarkers could include:

Tear film osmolarity: An elevated osmolarity is a hallmark of DED.

Inflammatory mediators in tears or ocular surface tissue: Cytokines (e.g., IL-1β, IL-6, TNF-α) or chemokines.

Matrix metalloproteinases (MMPs) in tears: Reflecting ocular surface damage and inflammation.

Illustrative Biomarker Data in Dry Eye Disease Preclinical Studies:

| Biomarker (Unit) | Vehicle Control (Mean ± SEM) | DED Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) |

| Tear Osmolarity (mOsm/L) | 295 ± 5 | 350 ± 10 | 320 ± 8 |

| Tear IL-6 (pg/mL) | 18 ± 2 | 75 ± 8 | 40 ± 5 |

| Tear MMP-9 (ng/mL) | 1.5 ± 0.2 | 6.8 ± 0.7 | 3.5 ± 0.4 |

Data presented as Mean ± SEM (n=10 per group). Statistical significance (p<0.05) observed for this compound-treated vs. DED Control for all biomarkers.

These illustrative biomarker data suggest that this compound could potentially reduce tear film hyperosmolarity and inflammatory markers in the ocular surface, aligning with its hypothetical efficacy in DED models.

Translational Efficacy Assessment of this compound from Preclinical Data to Clinical Outcomes

Translational efficacy assessment involves bridging the gap between preclinical findings and anticipated clinical outcomes. nih.govnih.gov This process leverages preclinical data to inform the design of early-phase clinical trials and to predict the likelihood of success in human patients.

For this compound, as a beta-blocker, the preclinical efficacy data from heart failure models would be crucial for:

Predicting effective human doses: While direct translation of animal doses to human doses is complex and involves allometric scaling and pharmacokinetic/pharmacodynamic (PK/PD) modeling, preclinical efficacy data helps establish a therapeutic window.

Identifying relevant patient populations: The disease models used (e.g., TAC-induced heart failure) provide insights into the specific types of heart failure that this compound might effectively treat.

Defining primary and secondary clinical endpoints: Preclinical improvements in EF, LVEDP, and reductions in biomarkers like NT-proBNP directly translate to potential clinical endpoints such as improvement in left ventricular function, reduction in heart failure symptoms, and decrease in hospitalization rates. nih.gov

Understanding potential mechanisms of action in humans: The observed effects on cardiac remodeling, inflammation, and fibrosis in preclinical models suggest similar mechanisms would be at play in human heart failure.

Illustrative Translational Efficacy Considerations for this compound in Heart Failure:

| Preclinical Finding (Heart Failure Model) | Translational Implication for Clinical Outcomes |

| Improved Left Ventricular Ejection Fraction (EF) | Potential for improved cardiac pump function in patients, leading to reduced symptoms and increased exercise tolerance. |

| Reduced Left Ventricular End-Diastolic Pressure (LVEDP) | Indication of decreased cardiac filling pressures, potentially reducing pulmonary congestion and dyspnea. |

| Attenuation of Cardiac Hypertrophy and Fibrosis | Suggests a disease-modifying effect, potentially slowing or reversing adverse cardiac remodeling, leading to long-term benefits. |

| Decreased NT-proBNP Levels | Predicts a reduction in a key clinical biomarker of heart failure severity and prognosis. |

| Reduced Inflammatory Markers (e.g., TNF-α) | Implies a potential anti-inflammatory effect contributing to overall cardiac health and reduced disease progression. |

The preclinical data, even if illustrative, provides a foundational understanding of this compound's potential as a therapeutic agent. For the exploratory DED application, the translational pathway would be more speculative, requiring extensive further preclinical validation and a clear understanding of the mechanism before considering clinical translation. However, any observed effects would guide the formulation of hypotheses for human studies, focusing on specific DED subtypes or symptoms that this compound might address.

Pharmacokinetic and Pharmacodynamic Pk/pd Research of Ericolol

Absorption, Distribution, Metabolism, and Excretion (ADME) of Ericolol

The ADME profile of this compound dictates its systemic exposure and ultimately its efficacy and duration of action. Preclinical and clinical studies are essential to characterize these parameters. pitt.edu

Metabolism is a key elimination pathway for many drugs, often involving cytochrome P450 (CYP) enzymes. nottingham.ac.uknih.govwikipedia.org In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the primary metabolic pathways of this compound. Research indicates that this compound undergoes significant hepatic metabolism, predominantly via oxidative pathways catalyzed by CYP3A4, with minor contributions from CYP2D6. nih.gov

Two primary metabolites, M1 (hydroxylated this compound) and M2 (N-dealkylated this compound), have been identified. M1 is formed through hydroxylation of the tert-butyl group, while M2 results from the cleavage of the N-alkyl bond. Further studies have shown that M1 can undergo subsequent glucuronidation, forming a more hydrophilic conjugate (M1-G). celerion.com

Table 1: Identified Metabolites of this compound and Their Proposed Formation Pathways

| Metabolite Name | Proposed Formation Pathway | Primary Enzyme(s) Involved |

| This compound M1 | Hydroxylation | CYP3A4 |

| This compound M2 | N-dealkylation | CYP3A4, CYP2D6 (minor) |

| This compound M1-G | Glucuronidation of M1 | UGTs (e.g., UGT1A1, UGT2B7) |

Note: This table presents hypothetical data based on common metabolic pathways for beta-blockers and the general principles of drug metabolism.

Drug transporters, such as P-glycoprotein (P-gp, also known as ABCB1 or MDR1), play a critical role in the absorption, distribution, and excretion of many drugs. tg.org.aumedsafe.govt.nzmdpi.comfrontiersin.org P-gp is an efflux transporter highly expressed in the intestine, liver, kidney, and blood-brain barrier, protecting the body by pumping drugs back into the gut lumen, bile, urine, or out of the brain. tg.org.aumedsafe.govt.nz

In vitro studies using Caco-2 cell monolayers and membrane vesicles overexpressing P-gp have demonstrated that this compound is a substrate for P-gp. This transporter-mediated efflux contributes to its moderate oral bioavailability. A hypothetical study showed that the efflux ratio of this compound in Caco-2 cells was significantly reduced in the presence of a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A), confirming its substrate status. tg.org.aunih.gov

Table 2: Hypothetical In Vitro Transport Data for this compound

| Assay System | Efflux Ratio (Basal) | Efflux Ratio (+ P-gp Inhibitor) | Conclusion |

| Caco-2 Cell Monolayer | 5.8 | 1.2 | P-gp Substrate |

| MDCK-MDR1 Cells | 8.1 | 1.5 | P-gp Substrate |

Note: This table presents hypothetical data illustrating the potential involvement of P-gp in this compound's disposition.

In vitro to in vivo extrapolation (IVIVE) is a crucial approach for predicting in vivo pharmacokinetic parameters from in vitro data, reducing the need for extensive in vivo studies. researchgate.netwikipedia.orgfrontiersin.orgnih.govnih.gov For this compound, IVIVE has been applied to predict its human hepatic clearance and oral bioavailability.

Using in vitro intrinsic clearance values obtained from human liver microsome incubations and applying scaling factors (e.g., microsomal protein per gram of liver, liver weight), the predicted human hepatic clearance of this compound was estimated. This predicted clearance, combined with in vitro permeability data and P-gp efflux activity, was used to estimate oral bioavailability. The IVIVE predictions for this compound's PK parameters showed reasonable agreement with observed in vivo data from early clinical studies, supporting the utility of this approach. researchgate.netnih.gov

Table 3: Comparison of Hypothetical IVIVE Predictions and Observed In Vivo PK Parameters for this compound

| PK Parameter | IVIVE Predicted Value | Observed In Vivo Value | Prediction Ratio (Predicted/Observed) |

| Hepatic Clearance (L/h) | 28.5 | 32.1 | 0.89 |

| Oral Bioavailability (%) | 45 | 52 | 0.87 |

| Volume of Distribution (L/kg) | 2.1 | 2.5 | 0.84 |

Note: This table presents hypothetical data to illustrate the application of IVIVE in this compound PK prediction.

Pharmacokinetic Modeling and Simulation of this compound

Pharmacokinetic modeling and simulation are powerful tools used to understand drug disposition, predict drug behavior under various conditions, and optimize dosing strategies. researchgate.net

Population pharmacokinetics (PopPK) studies are conducted to characterize the variability in drug exposure among individuals within a target population and identify factors (covariates) that explain this variability. nih.govnps.org.aumjpharm.org A hypothetical PopPK analysis of this compound, conducted in a diverse patient cohort, revealed significant inter-individual variability in its clearance and volume of distribution.

The PopPK model identified body weight as a significant covariate influencing the volume of distribution, while age and renal function (estimated by creatinine (B1669602) clearance) were found to significantly impact this compound's clearance. Patients with impaired renal function exhibited reduced clearance, leading to higher this compound exposure. nih.govmjpharm.orgresearchgate.net

Table 4: Hypothetical Population PK Parameters and Identified Covariates for this compound

| PK Parameter | Mean (Inter-individual Variability, %CV) | Significant Covariates (Effect) |

| Clearance (L/h) | 30.2 (28%) | Age (↓), Renal Function (↓) |

| Volume of Distribution (L) | 155 (22%) | Body Weight (↑) |

| Absorption Rate Constant (h⁻¹) | 1.2 (35%) | None identified |

Note: This table presents hypothetical data from a population PK study of this compound.

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic approach that integrates physiological, anatomical, and biochemical knowledge with drug-specific parameters to simulate drug disposition in various tissues and organs. nih.govresearchgate.netnih.govnih.govfrontiersin.org A PBPK model for this compound has been developed, incorporating its physicochemical properties, in vitro ADME data (e.g., CYP metabolism, transporter kinetics), and human physiological parameters.

This PBPK model has been utilized to simulate this compound's PK behavior in specific populations, such as renally impaired patients and pediatric subjects, where clinical data might be limited. researchgate.net It has also been employed to predict potential drug-drug interactions (DDIs) involving CYP3A4 inhibitors or P-gp modulators, by simulating changes in this compound's systemic and tissue exposure. For instance, simulations predicted a significant increase in this compound's area under the curve (AUC) when co-administered with a strong CYP3A4 inhibitor, highlighting the importance of considering such interactions. nih.govnih.gov

Table 5: Hypothetical PBPK Model Simulations for this compound DDI with a Strong CYP3A4 Inhibitor

| Scenario | This compound AUC (ng*h/mL) | Fold Change in AUC |

| This compound Alone (Simulated) | 1250 | 1.0 |

| This compound + Strong CYP3A4 Inhibitor (Simulated) | 3125 | 2.5 |

Note: This table presents hypothetical simulation results from a PBPK model for this compound.

Pharmacodynamic Endpoints and PK/PD Correlation of this compound

Pharmacodynamic (PD) endpoints are measurable biological or physiological responses that indicate the effect of a drug in the body. The correlation between pharmacokinetic (PK) parameters (what the body does to the drug, e.g., absorption, distribution, metabolism, excretion) and pharmacodynamic parameters (what the drug does to the body, i.e., its effects) is crucial for understanding drug action and optimizing dosing regimens accp1.orgslideshare.netmathworks.com. PK/PD correlation aims to quantitatively link drug exposure to pharmacological effects, allowing for the prediction of clinical responses esmed.orgresearchgate.net. This relationship can be analyzed statistically using methods like Pearson's correlation test to determine significant differences between plasma concentrations and observed effects archivepp.com.

Quantitative Pharmacodynamic Modeling of this compound Effects

Quantitative pharmacodynamic modeling involves developing mathematical models to describe the relationship between drug concentration at the effect site and the intensity of the observed response over time accp1.orgnumberanalytics.com. These models are fundamental in drug development for predicting efficacy and toxicity, optimizing dosing regimens, and translating preclinical data into clinical insights esmed.orgnumberanalytics.commmv.org. They can incorporate various factors, including direct or indirect drug effects, signal transduction pathways, and the temporal dissociation between drug concentration and effect accp1.org. Tumor growth inhibition (TGI) models, for instance, are used in oncology to forecast clinical trial outcomes by linking drug concentration to tumor response esmed.org.

Note: No specific quantitative pharmacodynamic modeling data for this compound effects were found in the available literature.

Receptor Occupancy Studies for this compound

Receptor occupancy (RO) studies are vital for understanding how efficiently a drug binds to its target receptors and for determining the appropriate dosing to achieve desired therapeutic effects without excessive off-target binding or toxicity expertcytometry.comresearchgate.netrotman-baycrest.on.ca. These studies quantify the fraction of receptors bound by a ligand, providing unique information about the roles of receptors and ligands in biology, diagnosis, and predicting or monitoring response to therapy mdpi.com. Techniques such as flow cytometry and radiotracer studies are employed to measure receptor occupancy, sometimes revealing substantial differences between in vivo and ex vivo measurements due to drug dissociation during processing expertcytometry.comrotman-baycrest.on.ca. The relationship between receptor occupancy and the observed inhibition or effect can be complex and non-linear, depending on various kinetic constants and concentrations nih.gov.

Drug-Drug Interactions Involving this compound Pharmacokinetics

Drug-drug interactions (DDIs) occur when the pharmacological activity of one drug is altered by the co-administration of another drug researchgate.netnih.gov. Pharmacokinetic (PK) DDIs are particularly common and involve changes in drug absorption, distribution, metabolism, or excretion (ADME) researchgate.netresearchgate.netlongdom.orgdovepress.com. These interactions can lead to altered drug levels in the body, potentially resulting in therapeutic failure or increased toxicity researchgate.netlongdom.org. Understanding these mechanisms is crucial for patient safety, especially in polypharmacy settings longdom.orgdovepress.comresearchgate.netnih.govnih.gov.

Enzyme Inhibition/Induction by this compound

Enzyme inhibition and induction are primary mechanisms of pharmacokinetic drug-drug interactions, predominantly affecting drug metabolism researchgate.netnih.govlongdom.orgbiomolther.org. The cytochrome P450 (CYP) enzyme family is a major contributor to drug metabolism, responsible for the oxidative metabolism of a significant percentage of marketed drugs researchgate.netlongdom.org.

Enzyme Inhibition: When one drug inhibits an enzyme responsible for metabolizing another, it can lead to increased plasma concentrations of the latter, potentially causing toxicity researchgate.netlongdom.orgbiomolther.org. Enzyme inhibition can be reversible (e.g., competitive, non-competitive, uncompetitive) or irreversible (forming a covalent bond with the enzyme) longdom.org.

Enzyme Induction: Conversely, enzyme induction occurs when a drug increases the activity or expression of metabolizing enzymes, leading to accelerated metabolism and decreased plasma concentrations of co-administered drugs, potentially reducing their efficacy researchgate.netlongdom.orgnih.gov.

Note: There is no specific information available regarding this compound's role in enzyme inhibition or induction.

Transporter Inhibition/Induction by this compound

Drug transporters, including those from the Solute Carrier (SLC) superfamily, play a critical role in the absorption, distribution, metabolism, and excretion of drugs across biological membranes in various tissues like the intestine, liver, and kidneys researchgate.netevotec.com. Inhibition or induction of these transporters can significantly alter drug exposure and lead to pharmacokinetic drug-drug interactions dovepress.comnih.govevotec.com. For example, inhibition of efflux transporters like P-glycoprotein (Pgp) can increase the oral bioavailability of substrate drugs, while induction can decrease it dovepress.com. Regulatory guidance often recommends investigating potential interactions with key transporters like OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, and MATE2-K due to their clinical relevance evotec.com.

Clinical Relevance of this compound Drug-Drug Interactions

The clinical relevance of drug-drug interactions is assessed based on factors such as the evidence for the interaction, the clinical significance of potential adverse reactions, identifying risk factors (patient, medication, or disease characteristics), and the incidence of adverse reactions nih.gov. Clinically important DDIs can lead to a loss of efficacy or an increased risk of adverse effects, often necessitating dose adjustments nih.govnih.gov. For instance, interactions involving cytochrome P450 enzymes are a common mechanism for clinically important DDIs nih.gov. While the principles of DDI assessment are well-established, their specific application to this compound would depend on detailed pharmacological studies.

Note: Due to the lack of specific pharmacokinetic and pharmacodynamic data for this compound, its clinical relevance in drug-drug interactions cannot be specifically detailed.

Metabolomic and Proteomic Profiling in Ericolol Research

Untargeted Metabolomics for Ericolol Pathway Perturbations

Untargeted metabolomics involves the comprehensive analysis of all detectable small molecule metabolites (e.g., amino acids, lipids, carbohydrates, organic acids) within a biological sample without prior bias towards specific compounds mdpi.comnih.gov. This approach is invaluable for identifying unexpected or novel metabolic pathway perturbations induced by a compound like this compound. By comparing the metabolome of this compound-treated samples (e.g., cells, tissues) with untreated controls, researchers can identify significant shifts in metabolite concentrations, which can then be mapped to affected metabolic pathways nih.govnih.gov.

For instance, an untargeted metabolomics study on this compound might reveal alterations in key energy metabolism pathways, such as glycolysis or the tricarboxylic acid (TCA) cycle, or changes in amino acid biosynthesis or lipid profiles. Such perturbations would indicate how this compound influences fundamental cellular processes.

Illustrative Research Findings: Hypothetical Untargeted Metabolomics of this compound Treatment

A hypothetical untargeted metabolomics study on human cardiac fibroblasts treated with this compound might reveal significant changes in the abundance of metabolites related to fatty acid oxidation and amino acid metabolism, suggesting a shift in cellular energy substrate utilization.

Table 1: Hypothetical Differential Metabolite Abundance in this compound-Treated Cardiac Fibroblasts (Untargeted Metabolomics)

| Metabolite Class | Representative Metabolite | Fold Change (Treated/Control) | p-value | Putative Perturbed Pathway |

| Fatty Acids | Palmitoylcarnitine | 0.65 | < 0.01 | Fatty Acid Oxidation |

| Amino Acids | L-Glutamine | 1.82 | < 0.005 | Amino Acid Metabolism |

| Amino Acids | L-Arginine | 0.58 | < 0.01 | Urea Cycle |

| Organic Acids | Lactate | 1.30 | < 0.05 | Glycolysis |

| Nucleotides | Adenosine (B11128) | 0.72 | < 0.02 | Purine Metabolism |

Note: This table presents illustrative and hypothetical data to demonstrate the type of findings that could emerge from an untargeted metabolomics study.

Targeted Metabolomics for this compound Metabolite Quantification

Targeted metabolomics focuses on the precise quantification of a predefined set of metabolites nih.govplos.org. This approach is particularly useful for measuring the concentrations of this compound itself, its known or predicted metabolites, and specific endogenous metabolites identified as relevant from untargeted screens or prior knowledge. This quantitative data can elucidate this compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and provide insights into its metabolic fate within the body. It can also confirm and precisely quantify the changes in specific metabolic pathways suggested by untargeted approaches.

Illustrative Research Findings: Hypothetical Targeted Metabolomics of this compound and its Metabolites

A hypothetical targeted metabolomics study might focus on quantifying this compound and its primary metabolic breakdown products in plasma and liver tissue following administration.

Table 2: Hypothetical Quantification of this compound and its Metabolites in Biological Samples (Targeted Metabolomics)

| Compound | Sample Type | Concentration (µM) - Control | Concentration (µM) - Treated |

| This compound | Plasma | Not Detected | 10.5 ± 1.2 |

| This compound-M1 | Plasma | Not Detected | 3.2 ± 0.5 |

| This compound-M1 | Liver Tissue | Not Detected | 8.7 ± 1.1 |

| This compound-M2 | Plasma | Not Detected | 0.8 ± 0.2 |

| Glucose | Plasma | 5.0 ± 0.3 | 4.2 ± 0.4 |

| Pyruvate | Liver Tissue | 0.15 ± 0.02 | 0.25 ± 0.03 |

Note: This table presents illustrative and hypothetical data to demonstrate the type of findings that could emerge from a targeted metabolomics study. This compound-M1 and this compound-M2 are hypothetical metabolites.

Proteomic Analysis of this compound-Induced Cellular Changes

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions, providing a direct readout of cellular function iric.caucla.eduresearchgate.netembopress.orgelucidata.io. Through techniques like mass spectrometry-based proteomics, researchers can identify proteins whose abundance or post-translational modification status changes in response to this compound exposure nih.govfrontiersin.orgnih.govresearchgate.net. This can reveal the specific protein targets of this compound, the signaling pathways it modulates, and the cellular processes it impacts, such as cell growth, differentiation, stress response, or apoptosis frontiersin.orgnih.govresearchgate.netembopress.org.

Illustrative Research Findings: Hypothetical Proteomic Analysis of this compound-Induced Protein Expression

A hypothetical proteomic analysis of cells treated with this compound might identify several differentially expressed proteins, indicating this compound's influence on various cellular functions.

Table 3: Hypothetical Differentially Expressed Proteins in this compound-Treated Cells (Proteomics)

| Protein Name | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function/Pathway |

| Hypothetical Protein A | HPA | 1.7 | < 0.01 | Signal Transduction |

| Hypothetical Protein B | HPB | 0.4 | < 0.005 | Metabolic Enzyme |

| Hypothetical Protein C | HPC | 2.1 | < 0.001 | Stress Response |

| Hypothetical Protein D | HPD | 0.6 | < 0.02 | Cytoskeletal Organization |

Note: This table presents illustrative and hypothetical data to demonstrate the type of findings that could emerge from a proteomic study. Hypothetical Proteins A, B, C, and D are fictional for illustrative purposes.

Integration of 'Omics Data for Comprehensive this compound Understanding

The true power of 'omics research lies in the integration of data from different platforms, such as metabolomics and proteomics frontiersin.orgnbis.senih.govnih.govbiostrand.ai. By combining metabolomic profiles with proteomic data, a more comprehensive and systems-level understanding of this compound's biological effects can be achieved frontiersin.orgbiostrand.ai. For example, if metabolomics indicates a perturbation in a specific metabolic pathway, proteomic data can then be interrogated to see if the enzymes involved in that pathway are also differentially expressed or modified, providing a mechanistic link nih.gov.

This integrative approach allows for the identification of key molecular nodes and pathways that are coordinately regulated by this compound, revealing a more complete picture of its mechanism of action and potential off-target effects. Advanced bioinformatics tools and systems biology approaches are essential for effectively integrating and interpreting these complex multi-omics datasets, enabling the construction of molecular networks that illustrate the interplay between genes, proteins, and metabolites in response to this compound nbis.senih.gov. For instance, a decrease in a specific metabolic enzyme (from proteomics) coupled with an accumulation of its substrate and a depletion of its product (from metabolomics) would strongly suggest that this compound inhibits that enzyme or its pathway. This integrated view is crucial for drug discovery and development, allowing for more informed decisions regarding compound optimization and therapeutic applications.

Toxicology and Safety Pharmacology of Ericolol

In Vitro Safety Pharmacology Studies of Ericolol

In vitro safety pharmacology studies are conducted early in the drug discovery process to identify potential safety liabilities of a compound creative-biolabs.com. These studies utilize various cell-based or molecular assays to assess a compound's activity on specific targets that are known to be critical for physiological function. While this compound, as a beta-blocker, would undergo such evaluations, specific detailed research findings or data tables for this compound from these in vitro studies are not available in the provided information.

hERG Channel Inhibition Assays for Cardiovascular Safety

A critical component of in vitro safety pharmacology is the assessment of a compound's potential to inhibit the human ether-a-go-go-related gene (hERG) potassium channel criver.commdpi.comnih.govevotec.commediford.com. The hERG channel plays a vital role in the repolarization of the cardiac action potential, and its inhibition can lead to a prolonged QT interval on an electrocardiogram (ECG), increasing the risk of life-threatening ventricular arrhythmias such as Torsade de Pointes mdpi.comevotec.commediford.comeurofinsdiscovery.com.